2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a triazaspirodecane ring, and a methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazaspirodecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, while the acetamide moiety is added through an acylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for various pharmacological properties, such as anti-inflammatory or anticancer activity.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it useful in treating certain diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It might interact with cell surface receptors, triggering a cascade of intracellular events.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide
- 2-[2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide
- 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the bromophenyl group. This substitution can significantly influence the compound’s reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2/c1-15-3-2-4-18(13-15)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)16-5-7-17(23)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMPLPYMBGMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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